molecular formula C12H12Cl2N4O2 B2500542 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide CAS No. 1797752-70-5

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide

Cat. No.: B2500542
CAS No.: 1797752-70-5
M. Wt: 315.15
InChI Key: FMHDXJZQIJDGMT-UHFFFAOYSA-N
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Description

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a carbamoylamino group and a cyano group attached to a dichlorophenyl ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3,4-dichlorobenzyl cyanide with a suitable amine to form the intermediate, followed by the introduction of the carbamoylamino group under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group and the carbamoylamino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(carbamoylamino)-N-[cyano(2,4-dichlorophenyl)methyl]propanamide
  • 3-(carbamoylamino)-N-[cyano(3,5-dichlorophenyl)methyl]propanamide
  • 3-(carbamoylamino)-N-[cyano(3,4-difluorophenyl)methyl]propanamide

Uniqueness

3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct binding properties and biological effects compared to its analogs.

Properties

IUPAC Name

3-(carbamoylamino)-N-[cyano-(3,4-dichlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2/c13-8-2-1-7(5-9(8)14)10(6-15)18-11(19)3-4-17-12(16)20/h1-2,5,10H,3-4H2,(H,18,19)(H3,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDXJZQIJDGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)NC(=O)CCNC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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